molecular formula C20H16F4N2O3S B11193834 7-fluoro-N-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide

7-fluoro-N-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide

Cat. No.: B11193834
M. Wt: 440.4 g/mol
InChI Key: NQAOFHMVUUOWFS-UHFFFAOYSA-N
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Description

7-fluoro-N-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by the presence of a fluorine atom, a trifluoromethyl group, and a benzyl group attached to a pyrrolo-benzothiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-N-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide typically involves multiple steps, including:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-N-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-fluoro-N-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-N-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups and its pyrrolo-benzothiazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H16F4N2O3S

Molecular Weight

440.4 g/mol

IUPAC Name

7-fluoro-5,5-dioxo-N-[[3-(trifluoromethyl)phenyl]methyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide

InChI

InChI=1S/C20H16F4N2O3S/c21-14-6-7-15-17(10-14)30(28,29)18(16-5-2-8-26(15)16)19(27)25-11-12-3-1-4-13(9-12)20(22,23)24/h1,3-4,6-7,9-10H,2,5,8,11H2,(H,25,27)

InChI Key

NQAOFHMVUUOWFS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(S(=O)(=O)C3=C(N2C1)C=CC(=C3)F)C(=O)NCC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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